Benzyl (S)-2-amino-3-cyclopropylpropanoate
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Overview
Description
Benzyl(S)-2-amino-3-cyclopropylpropanoate is an organic compound that features a benzyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(S)-2-amino-3-cyclopropylpropanoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Amino Acid Derivative Formation: The amino acid derivative can be synthesized through standard peptide coupling reactions, where an amino acid reacts with a protecting group.
Industrial Production Methods
Industrial production of Benzyl(S)-2-amino-3-cyclopropylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl(S)-2-amino-3-cyclopropylpropanoate can undergo oxidation reactions, where the benzyl group is oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, benzylamine
Substitution: Benzyl azide, benzyl thiol
Scientific Research Applications
Benzyl(S)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Benzyl(S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl alcohol
- Benzylamine
- Benzyl chloride
- Cyclopropylamine
Uniqueness
Benzyl(S)-2-amino-3-cyclopropylpropanoate is unique due to its combination of a benzyl group with a cyclopropyl-containing amino acid derivative. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C13H17NO2/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9,14H2/t12-/m0/s1 |
InChI Key |
DCORWIDGOJPQSJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1CC1CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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